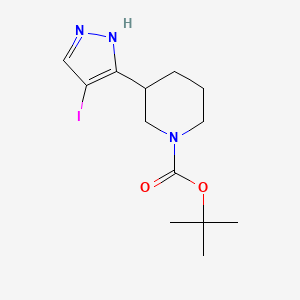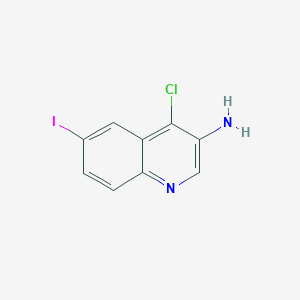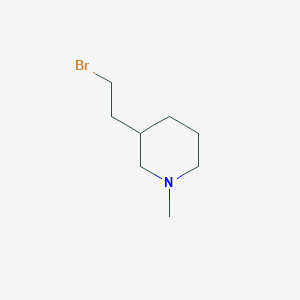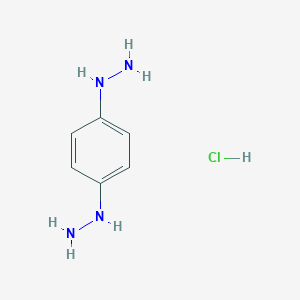
1,4-Dihydrazinylbenzenehydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,4-Dihydrazinylbenzenehydrochloride is a chemical compound with the molecular formula C6H11ClN4. It is a derivative of benzene, where two hydrazine groups are attached to the 1 and 4 positions of the benzene ring, and it is stabilized as a hydrochloride salt. This compound is of interest in various fields of chemistry and industry due to its unique properties and reactivity.
准备方法
Synthetic Routes and Reaction Conditions
1,4-Dihydrazinylbenzenehydrochloride can be synthesized through several methods. One common approach involves the reaction of 1,4-dinitrobenzene with hydrazine hydrate under controlled conditions. The reaction typically proceeds as follows:
Reduction of 1,4-dinitrobenzene: 1,4-dinitrobenzene is reduced to 1,4-diaminobenzene using a reducing agent such as iron powder in the presence of hydrochloric acid.
Formation of 1,4-dihydrazinylbenzene: The resulting 1,4-diaminobenzene is then reacted with hydrazine hydrate to form 1,4-dihydrazinylbenzene.
Conversion to hydrochloride salt: Finally, 1,4-dihydrazinylbenzene is treated with hydrochloric acid to obtain this compound.
Industrial Production Methods
In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes steps for purification and quality control to ensure the compound meets the required specifications for its intended applications.
化学反应分析
Types of Reactions
1,4-Dihydrazinylbenzenehydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding azo compounds.
Reduction: It can be reduced to form hydrazine derivatives.
Substitution: The hydrazine groups can participate in substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Substitution reactions often involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products Formed
Oxidation: Azo compounds
Reduction: Hydrazine derivatives
Substitution: Substituted benzene derivatives
科学研究应用
1,4-Dihydrazinylbenzenehydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of various organic compounds, including dyes and pharmaceuticals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development and as a therapeutic agent.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
作用机制
The mechanism of action of 1,4-dihydrazinylbenzenehydrochloride involves its interaction with molecular targets and pathways in biological systems. The hydrazine groups can form reactive intermediates that interact with cellular components, leading to various biological effects. The exact molecular targets and pathways are still under investigation, but it is believed that the compound can interfere with cellular processes such as DNA synthesis and repair.
相似化合物的比较
Similar Compounds
1,4-Diaminobenzene: A precursor in the synthesis of 1,4-dihydrazinylbenzenehydrochloride.
1,4-Dinitrobenzene: Another precursor used in the synthetic route.
Hydrazine: A related compound with similar reactivity.
Uniqueness
This compound is unique due to the presence of two hydrazine groups attached to the benzene ring, which imparts distinct chemical and biological properties
属性
分子式 |
C6H11ClN4 |
|---|---|
分子量 |
174.63 g/mol |
IUPAC 名称 |
(4-hydrazinylphenyl)hydrazine;hydrochloride |
InChI |
InChI=1S/C6H10N4.ClH/c7-9-5-1-2-6(10-8)4-3-5;/h1-4,9-10H,7-8H2;1H |
InChI 键 |
FJTJZIHBDNFCLS-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CC=C1NN)NN.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


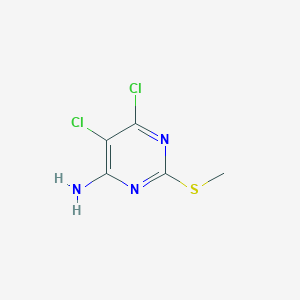
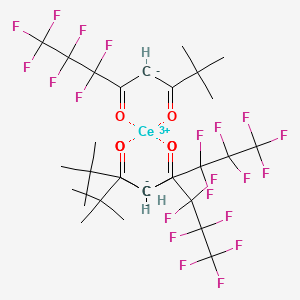
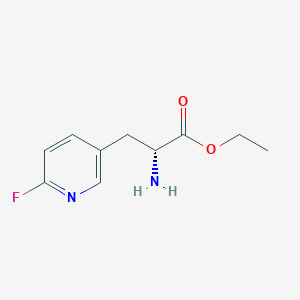
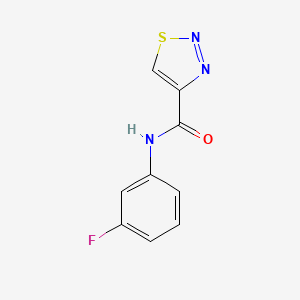
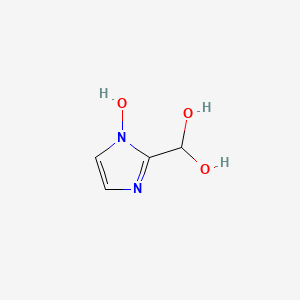
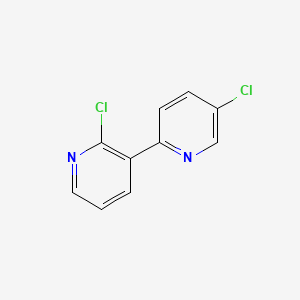

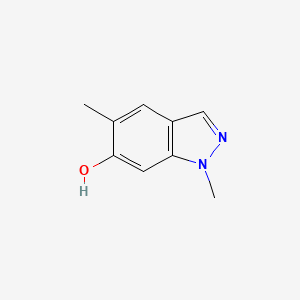
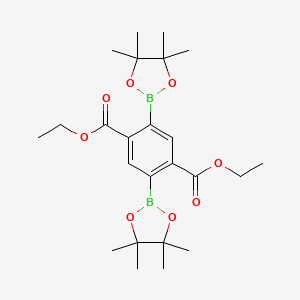

![N-((trans-4-(5-Chloro-[3,4'-bipyridin]-2-yl)cyclohexyl)methyl)-5-methoxythiophene-2-carboxamide](/img/structure/B13122428.png)
